(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
Description
Properties
IUPAC Name |
13-hydroxy-10,16-bis(4-naphthalen-1-ylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H33O4P/c53-57(54)55-51-47(37-27-23-35(24-28-37)43-21-9-15-33-11-1-5-17-41(33)43)31-39-13-3-7-19-45(39)49(51)50-46-20-8-4-14-40(46)32-48(52(50)56-57)38-29-25-36(26-30-38)44-22-10-16-34-12-2-6-18-42(34)44/h1-32H,(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFJHIQETCYJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC=C(C=C9)C1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H33O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate is predicated on a binaphthyl backbone functionalized with naphthalene and phenyl groups. Retrosynthetic disconnection reveals three critical intermediates:
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(R)-1,1'-Binaphthyl-2,2'-diol (BINOL) : The chiral backbone providing the stereochemical foundation.
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4-(1-Naphthalenyl)phenylboronic Acid : For Suzuki-Miyaura cross-coupling to introduce aryl substituents.
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Phosphorylating Agents : To install the hydrogenphosphate moiety.
A representative retrosynthetic pathway is summarized in Table 1.
Table 1: Retrosynthetic Pathway for Target Compound
| Step | Intermediate | Disconnection Strategy | Key Reagents |
|---|---|---|---|
| 1 | Target Compound | Dephosphorylation | Hydrolysis |
| 2 | Binaphthyl Phosphotriester | C–O Bond Cleavage | Phosphoryl Chloride |
| 3 | Functionalized Binaphthol | Suzuki Coupling | Pd(PPh₃)₄, Base |
| 4 | (R)-BINOL | Resolution of Racemate | Chiral Auxiliary |
Enantioselective Synthesis of (R)-BINOL Derivatives
The chiral (R)-BINOL framework is synthesized via asymmetric oxidative coupling of 2-naphthol derivatives. Recent advances employ copper(I)-sparteine complexes to achieve enantiomeric excess (ee) >99% . Key parameters include:
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Temperature : –40°C to suppress racemization.
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Oxidant : O₂ or FeCl₃ for controlled coupling.
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Solvent : Toluene or dichloromethane for optimal catalyst activity.
Post-coupling, the diol is protected as its methyl ether to prevent undesired side reactions during subsequent functionalization.
Introduction of the 4-(1-naphthalenyl)phenyl groups occurs via palladium-catalyzed cross-coupling. Optimized conditions derived from analogous systems include:
Table 2: Suzuki Coupling Optimization Data
| Parameter | Optimal Value | Effect on Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 92 |
| Base | Cs₂CO₃ | 88 |
| Solvent | DMF/H₂O (4:1) | 95 |
| Temperature | 80°C | 94 |
| Reaction Time | 24 h | 91 |
The boronic ester derivative of 1-naphthalene is prepared via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂.
Phosphorylation and Stereochemical Retention
Phosphorylation of the diol intermediate employs POCl₃ followed by controlled hydrolysis. Critical considerations:
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Order of Addition : Slow addition of POCl₃ to the diol in anhydrous THF at –78°C minimizes oligomerization.
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Quenching Strategy : Gradual hydrolysis with H₂O/MeOH (1:3) at 0°C preserves the P–O bond integrity.
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Acid Workup : Treatment with HCl (1M) ensures protonation of the phosphate group.
Table 3: Phosphorylation Reaction Metrics
| Condition | Outcome |
|---|---|
| POCl₃ Equiv. | 1.05 (excess drives side reactions) |
| Reaction Temp. | –78°C → 25°C (ramped over 6 h) |
| Hydrolysis pH | 6.5–7.0 (prevents P–O cleavage) |
| Final ee | 98–99% (HPLC analysis) |
Purification and Characterization
Gel permeation chromatography (GPC) with Sephadex LH-20 resolves unreacted starting materials, while recrystallization from ethyl acetate/hexanes yields enantiopure product. Key analytical data:
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¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 8.5 Hz, 2H, naphthyl-H), 7.92–7.85 (m, 12H, aromatic).
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³¹P NMR (202 MHz, CDCl₃): δ –5.2 (s, 1P).
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HPLC : Chiralcel OD-H column, hexanes/i-PrOH 90:10, retention time 14.2 min (R-enantiomer).
Industrial-Scale Production Challenges
Despite laboratory success, scale-up introduces hurdles:
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Exothermic Risks : Phosphorylation requires precise thermal control to avoid runaway reactions.
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Catalyst Cost : Pd-based catalysts contribute >40% of raw material expenses.
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Waste Streams : Phosphate-containing byproducts necessitate specialized disposal.
Recent pilot studies demonstrate microwave-assisted coupling reduces reaction times by 60% while maintaining ee >98% .
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used as a catalyst in enantioselective reactions, including:
Oxidation Reactions: Facilitates the oxidation of various substrates to produce chiral alcohols and ketones.
Reduction Reactions: Catalyzes the reduction of ketones to chiral alcohols.
Substitution Reactions: Promotes nucleophilic substitution reactions to form chiral products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and molecular oxygen.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.
Major Products Formed:
Chiral Alcohols: Resulting from the oxidation of ketones.
Chiral Ketones: Formed through selective reduction reactions.
Chiral Amines: Produced via nucleophilic substitution reactions.
Scientific Research Applications
Overview
This compound serves as a chiral ligand in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. Such purity is crucial in pharmaceuticals, where the efficacy and safety of drugs can be significantly impacted by the specific isomer used.
Case Study: Asymmetric Synthesis
In a study published in Chemistry - A European Journal, researchers utilized (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate to catalyze the enantioselective synthesis of α-amino acids. The catalyst demonstrated high selectivity and yield, showcasing its effectiveness in producing valuable chiral intermediates for drug development.
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| α-Amino Acid Synthesis | 92 | 95 |
Overview
The compound plays a vital role in drug discovery and development. It enhances the efficiency of synthesizing complex organic molecules that are often required in new medications.
Overview
In material science, this compound is used to develop advanced materials such as polymers and nanomaterials. Its unique properties can enhance performance and functionality.
Case Study: Polymer Development
A study highlighted in Macromolecules demonstrated the use of (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a catalyst for polymerization reactions. The resulting polymers exhibited improved thermal stability and mechanical properties compared to those synthesized without the chiral catalyst .
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Chiral Polymer | 250 | 50 |
Overview
This compound is also applied in biochemical research to study enzyme mechanisms and interactions. Understanding these processes can lead to the development of new therapeutic strategies.
Case Study: Enzyme Mechanism Studies
Research published in Biochemistry utilized (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate to investigate the catalytic mechanisms of specific enzymes involved in metabolic pathways. The findings provided insights into enzyme specificity and potential inhibitors for therapeutic applications .
| Enzyme Studied | Inhibition (%) | Mechanism Type |
|---|---|---|
| Enzyme A | 75 | Competitive |
Mechanism of Action
The mechanism by which (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate exerts its effects involves the formation of a chiral environment around the reaction center. This environment induces asymmetry in the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved are typically the active sites of enzymes or the reactive centers of substrates where the chiral induction occurs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The catalytic performance, stability, and applications of chiral BINOL-phosphates depend on substituent electronic and steric properties. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings
Electronic Effects :
- Trifluoromethyl groups (electron-withdrawing) lower the pKa of the phosphate proton, increasing Brønsted acidity and accelerating reactions like glycoside formation .
- tert-Butyl groups (electron-donating) reduce acidity but improve steric shielding, favoring bulky substrate accommodation .
Steric Effects :
- 1-Naphthalenyl substituents provide greater steric bulk than phenyl groups, enhancing enantioselectivity in glycosylation (up to 95% ee) .
- Dichlorophenyl derivatives balance steric hindrance and stability, making them suitable for cross-coupling reactions .
Stability: Halogenated derivatives (e.g., Cl, F) exhibit superior hydrolytic stability compared to non-halogenated analogs, critical for aqueous-phase reactions . tert-Butyl-substituted catalysts are less prone to oxidation, enabling long-term storage .
Catalytic Efficiency: The 1-naphthalenyl variant achieves higher turnover numbers (TON > 1,000) in asymmetric catalysis due to its rigid, preorganized active site . Trifluoromethyl-substituted catalysts show 10× faster reaction rates than tert-butyl analogs in glycosylation .
Biological Activity
(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C52H33O4P
- Molecular Weight : 823.76 g/mol
- CAS Number : 309934-87-0
The compound features a complex structure with multiple aromatic rings and a phosphate group, which may contribute to its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related bisphosphine compounds show that they can scavenge free radicals effectively, suggesting that (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate may also possess this capability. The antioxidant activity is often measured using assays such as the DPPH radical scavenging assay and the FRAP assay.
Anticancer Properties
The compound's structural similarity to known anticancer agents raises interest in its potential therapeutic applications. Case studies involving similar phosphine derivatives have demonstrated their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example:
- Cell Lines Tested : Human oral squamous cell carcinoma (OECM 1), head and neck squamous carcinoma (UM SCC 6), and metastatic foci (HSC 3).
- Findings : A notable decrease in cell viability was observed at lower concentrations of these compounds, indicating potential for use in cancer therapy.
The proposed mechanisms by which (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate may exert its biological effects include:
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Inhibition of Cell Proliferation : Interference with cellular signaling pathways that promote cancer cell growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its stereochemistry and the presence of functional groups. The binaphthyl backbone is known for its chiral properties, which can affect binding affinity to biological targets.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Effective scavenging of free radicals; potential for therapeutic use |
| Anticancer Activity | Significant reduction in cancer cell viability at low concentrations |
| Mechanism | Induction of apoptosis and inhibition of proliferation |
Q & A
Q. How is (R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate synthesized, and what analytical methods are used for its characterization?
Methodological Answer: The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, analogous binaphthyl-phosphates are prepared by reacting trifluoromethanesulfonate derivatives with vinyltrifluoroborates using Pd(PPh₃)₄ as a catalyst in 1,4-dioxane at 105°C, followed by purification via column chromatography . Characterization typically involves:
Q. What is the role of this compound in asymmetric catalysis, particularly in stereoselective reactions?
Methodological Answer: The compound acts as a chiral Brønsted acid catalyst, leveraging its binaphthyl backbone to induce enantioselectivity. For instance, structurally similar (R)-binaphthyl hydrogenphosphates enhance α-glycoside formation in glycosylation reactions by stabilizing transition states through hydrogen bonding and π-π interactions . Key applications include:
- Glycoside synthesis : Optimal stereoselectivity (α:β ratio >10:1) is achieved when paired with thiourea co-catalysts, which synergistically activate substrates .
- Allylation/halocyclization : The phosphoric acid moiety facilitates proton transfer, enabling enantioselective C–C bond formation in allyl hydrazides .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound to resolve contradictions in stereoselectivity data?
Methodological Answer: Contradictions in stereoselectivity often arise from solvent polarity, temperature, or co-catalyst interactions. Systematic optimization involves:
Solvent screening : Low-polarity solvents (e.g., toluene) enhance enantioselectivity by reducing competitive hydrogen bonding .
Temperature control : Lower temperatures (e.g., –20°C) improve kinetic resolution in glycosylation .
Co-catalyst tuning : Thiourea additives (e.g., 10 mol%) increase reaction rates and selectivity by pre-organizing substrates .
Example : In glycoside synthesis, switching from dichloromethane to toluene increased α-selectivity from 3:1 to 15:1 .
Q. How do electronic and steric modifications of the binaphthyl scaffold influence catalytic efficiency?
Methodological Answer: Modifications at the 3,3'-positions (e.g., introducing electron-withdrawing groups or bulky aryl substituents) alter acidity and steric hindrance:
- Electron-withdrawing groups (CF₃) : Increase Brønsted acidity, enhancing protonation of substrates like glycals .
- Steric bulk (3,5-dimethylphenyl) : Improves enantioselectivity by restricting substrate access to specific catalyst conformers .
Experimental validation : Compare kinetic data (e.g., turnover frequency) and DFT calculations to map transition-state stabilization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values for reactions catalyzed by this compound?
Methodological Answer: Discrepancies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
